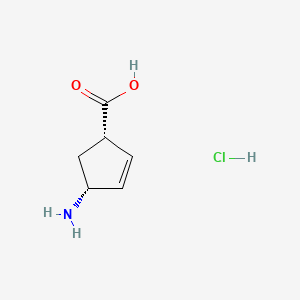![molecular formula C2H8ClNO B591581 Ethanolamine hydrochloride, [1-3H] CAS No. 133827-62-0](/img/structure/B591581.png)
Ethanolamine hydrochloride, [1-3H]
概要
説明
Ethanolamine hydrochloride, [1-3H] is a radiolabeled compound where the hydrogen atom in the ethanolamine molecule is replaced with tritium ([1-3H]). This compound is widely used in biochemical and molecular biology research due to its unique properties and applications.
準備方法
Synthetic Routes and Reaction Conditions
Ethanolamine hydrochloride can be synthesized through the reaction of ethanolamine with hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the product. The general reaction is as follows:
H2NCH2CH2OH+HCl→H2NCH2CH2OH⋅HCl
Industrial Production Methods
Industrial production of ethanolamine hydrochloride involves the reaction of ethanolamine with hydrochloric acid in large-scale reactors. The reaction mixture is then purified through crystallization or distillation to obtain the final product. The process is optimized to achieve high yield and purity, making it suitable for various applications in research and industry .
化学反応の分析
Types of Reactions
Ethanolamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Ethanolamine can be oxidized to form acetaldehyde and ammonia.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Ethanolamine can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Acetaldehyde and ammonia.
Substitution: Various substituted ethanolamine derivatives depending on the reagents used
科学的研究の応用
Ethanolamine hydrochloride is a versatile compound with numerous applications in scientific research:
Biochemistry and Molecular Biology: It is used as a buffering agent to maintain stable pH conditions for enzymatic reactions and protein solubilization.
Cell Culture: It is used in the preparation of cell culture media to support the growth of various cell lines.
Protein Studies: It aids in the extraction and purification of membrane proteins from cell membranes.
Radiolabeling: The tritium-labeled version is used in radiolabeling studies to track metabolic pathways and molecular interactions
作用機序
Ethanolamine hydrochloride functions primarily as a buffering agent, ensuring a stable pH environment crucial for various biological processes. It is also utilized as a carbon and nitrogen source by certain bacteria. The compound exists in cell membranes as phosphatidylethanolamine, where it plays a role in membrane structure and function. Ethanolamine-ammonia lyase is responsible for the degradation of ethanolamine into acetaldehyde and ammonia .
類似化合物との比較
Ethanolamine hydrochloride can be compared with other similar compounds such as:
Diethanolamine hydrochloride: Contains two hydroxyl groups and is used in similar applications but has different chemical properties.
Triethanolamine hydrochloride: Contains three hydroxyl groups and is used as a surfactant and emulsifier.
Choline chloride: Similar in structure but contains a quaternary ammonium group, making it more hydrophilic and used in different applications.
Ethanolamine hydrochloride is unique due to its balance of hydrophilic and hydrophobic properties, making it suitable for a wide range of applications in research and industry .
特性
IUPAC Name |
2-amino-2,2-ditritioethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7NO.ClH/c3-1-2-4;/h4H,1-3H2;1H/i1T2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUNIMVZCACZBB-OQTFWYQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[3H]C([3H])(CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(4-hydroxypentyl)indol-3-yl]-(4-hydroxyphenyl)methanone](/img/structure/B591506.png)




![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-hydroxypyrrolidin-1-yl)methanone](/img/structure/B591513.png)




![Benzeneacetic acid, -alpha--[(1-oxohexyl)amino]-](/img/new.no-structure.jpg)


